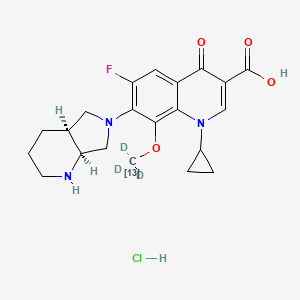

Moxifloxacin Hydrochloride-13CD3

Beschreibung

BenchChem offers high-quality Moxifloxacin Hydrochloride-13CD3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Moxifloxacin Hydrochloride-13CD3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(113C)methoxy)quinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-XPTSQQLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858151 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-75-0 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Bioanalytical Architecture: The Chemical Structure and Application of Moxifloxacin Hydrochloride-13CD3

Executive Summary

In the rigorous landscape of drug development and therapeutic drug monitoring (TDM), absolute quantitative accuracy is non-negotiable. Moxifloxacin is a potent fourth-generation fluoroquinolone antibiotic utilized against a broad spectrum of multidrug-resistant pathogens. However, quantifying moxifloxacin in complex biological matrices (like plasma or lung tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects.

To engineer a self-validating analytical system, bioanalytical scientists employ Moxifloxacin Hydrochloride-13CD3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By acting as a perfect structural mimic, this isotopic variant normalizes extraction recoveries and mathematically cancels out ionization suppression, ensuring that pharmacokinetic data remains highly trustworthy and scientifically grounded.

Structural Chemistry & Isotopic Labeling Rationale

The structural architecture of moxifloxacin is defined by a fluoroquinolone core, augmented by a C7-diazabicyclononyl ring (enhancing Gram-positive activity) and a C8-methoxy group (reducing the selection of resistant mutants).

The strategic placement of the isotopic label on the C8-methoxy group (O-13CD3) is a calculated decision driven by chemical causality[1].

-

Metabolic and Chemical Stability: Deuterium atoms placed on aromatic rings or near acidic/basic functional groups are highly susceptible to hydrogen-deuterium (H/D) exchange during aggressive acidic extractions or within the high-energy electrospray ionization (ESI) source.

-

Isotopic Locking: By incorporating three deuterium atoms and one carbon-13 atom into the chemically inert ether linkage of the methoxy group, the label is covalently "locked." This guarantees an absolute and stable mass shift of +4.0 Da, preventing isotopic cross-talk with the unlabeled target analyte during mass spectrometry[1].

Fig 1: Structural domains of Moxifloxacin and the precise localization of the 13CD3 isotopic label.

Physicochemical & Analytical Specifications

To facilitate rapid method development, the quantitative and structural parameters of both the target analyte and the internal standard are summarized below. The +4 Da mass shift is critical for isolating the Multiple Reaction Monitoring (MRM) transitions in the triple quadrupole mass spectrometer[2].

Table 1: Comparative Physicochemical Properties

| Parameter | Moxifloxacin (Unlabeled) | Moxifloxacin-13CD3 (SIL-IS) |

| Molecular Formula | C₂₁H₂₄FN₃O₄ | C₂₀(¹³C)H₂₁D₃FN₃O₄ |

| Molecular Weight (Free Base) | 401.43 g/mol | 405.45 g/mol |

| Precursor Ion [M+H]⁺ | m/z 402.2 | m/z 406.2 |

| Primary Product Ion | m/z 384.2 | m/z 388.2 |

| Mass Shift (Δm) | N/A | +4.0 Da |

| Labeling Site | N/A | C8-Methoxy (O-¹³CD₃) |

Table 2: Optimized LC-MS/MS Instrument Parameters

| Parameter | Setting / Condition |

| Analytical Column | 2 |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.20 - 0.30 mL/min |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Self-Validating LC-MS/MS Protocol

A bioanalytical method is only as trustworthy as its sample preparation. The following protocol utilizes protein precipitation, engineered to be a self-validating system where the SIL-IS accounts for all physical and ionization variances[3].

Step-by-Step Methodology:

-

Sample Aliquoting: Transfer 50 µL of human plasma to a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Moxifloxacin-13CD3 working solution (e.g., 1 µg/mL in 50% methanol).

-

Causality: Spiking the isotope before any extraction steps ensures that the IS experiences the exact same volumetric losses, binding affinities, and extraction inefficiencies as the endogenous analyte.

-

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Causality: Acetonitrile aggressively denatures plasma proteins. The addition of formic acid lowers the pH, ensuring moxifloxacin (a zwitterionic compound) remains fully protonated, thereby maximizing its solubility in the organic crash solvent.

-

-

Vortexing and Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 rpm (4°C) for 10 minutes.

-

Causality: High-speed cold centrifugation tightly pellets the denatured proteins, yielding a clear supernatant free of particulates that could otherwise cause catastrophic overpressure in the UHPLC system.

-

-

Dilution and Injection: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A. Inject 2 µL into the LC-MS/MS system.

-

Causality: Diluting the highly organic extract with an aqueous mobile phase prevents the "solvent effect"—a phenomenon where the sample solvent is stronger than the mobile phase, leading to distorted, split, or broadened chromatographic peaks during reversed-phase loading[4].

-

Fig 2: Self-validating LC-MS/MS bioanalytical workflow using Moxifloxacin-13CD3 internal standard.

Mechanistic Insights: Overcoming Matrix Effects

In quantitative bioanalysis, matrix effects—specifically ion suppression caused by co-eluting endogenous molecules like phospholipids—are the primary threat to data integrity.

Moxifloxacin-13CD3 establishes a self-validating environment. Because its physicochemical properties (pKa, lipophilicity, molecular volume) are virtually identical to unlabeled moxifloxacin, it co-elutes from the UHPLC column at the exact same retention time. When the analytes enter the ESI source simultaneously, any ionization suppression (or enhancement) inflicted by matrix components impacts both the target drug and the 13CD3-isotope equally.

Consequently, while the absolute signal intensity may fluctuate wildly between different patient samples, the ratio of their MRM peak areas remains mathematically constant . This dynamic normalization allows researchers to generate highly accurate calibration curves and perform therapeutic drug monitoring with absolute confidence in the resulting pharmacokinetic parameters[3].

References

- Moxifloxacin Hydrochloride-13CD3 - LGC Standards LGC Standards Analytical Reference M

- Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma PubMed / N

- Moxifloxacin's Limited Efficacy in the Hollow-Fiber Model of Mycobacterium abscessus Disease PMC / N

- Novel ceftazidime/avibactam, rifabutin, tedizolid and moxifloxacin (CARTM) regimen for pulmonary Mycobacterium avium disease Journal of Antimicrobial Chemotherapy | Oxford Academic

Sources

- 1. Moxifloxacin Hydrochloride-13CD3 | LGC Standards [lgcstandards.com]

- 2. Moxifloxacin's Limited Efficacy in the Hollow-Fiber Model of Mycobacterium abscessus Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Precision Bioanalysis: The Mechanistic and Analytical Significance of the Molecular Weight Shift in Moxifloxacin vs. Moxifloxacin-13CD3

As therapeutic drug monitoring (TDM) and pharmacokinetic profiling become increasingly precise, the reliance on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has necessitated the use of highly specific internal standards. For Moxifloxacin, a fourth-generation fluoroquinolone antibiotic[1], the gold standard for bioanalytical quantification is its stable isotope-labeled (SIL) counterpart: Moxifloxacin-13CD3 .

This technical guide explores the physicochemical differences between the unlabeled drug and its SIL analog, detailing the causality behind the specific +4 Da mass shift and providing a self-validating protocol for its application in clinical bioanalysis.

Structural & Physicochemical Foundations

Moxifloxacin is a zwitterionic molecule characterized by a fluorine atom, an 8-methoxy group, and a diazabicyclononyl ring. Its standard molecular formula is C₂₁H₂₄FN₃O₄, yielding a monoisotopic mass of 401.175 Da and a standard molecular weight of 401.44 g/mol [2]. When formulated as a hydrochloride salt for pharmaceutical use, the molecular weight increases to 437.89 g/mol [3].

To create an ideal internal standard, researchers synthesized Moxifloxacin-13CD3 by replacing the standard 8-methoxy group with an isotopically enriched variant containing one Carbon-13 atom and three Deuterium atoms (13CD3)[4]. This modification alters the molecular formula to C₂₀¹³CH₂₁D₃FN₃O₄, resulting in a molecular weight of 405.45 g/mol (free base) and 441.90 g/mol (hydrochloride salt)[4],[].

Table 1: Comparative Physicochemical Properties

| Property | Moxifloxacin (Unlabeled) | Moxifloxacin-13CD3 (SIL-IS) | Analytical Impact |

| Molecular Formula (Free Base) | C₂₁H₂₄FN₃O₄ | C₂₀¹³CH₂₁D₃FN₃O₄ | Induces a precise +4 Da mass shift. |

| Molecular Weight (Free Base) | 401.44 g/mol [2] | 405.45 g/mol [4] | Eliminates isotopic cross-talk in Q1. |

| Monoisotopic Mass | 401.175 Da[2] | 405.196 Da | Allows distinct MRM transition isolation. |

| Molecular Weight (HCl Salt) | 437.89 g/mol [3] | 441.90 g/mol [] | Relevant for gravimetric standard preparation. |

| Precursor Ion [M+H]⁺ | m/z 402.3[6] | m/z 406.3[6] | 4 Da separation in the first quadrupole. |

The Causality of Isotopic Selection: Why a +4 Da Shift?

In mass spectrometry, the selection of an isotopic label is never arbitrary. The choice to utilize a 13CD3 label on the 8-methoxy group—rather than a simple D4 label on the aromatic ring—is driven by two critical mechanistic requirements: metabolic stability and isotopic envelope clearance .

-

Prevention of H/D Exchange: Deuterium atoms placed on aromatic rings or near acidic protons are highly susceptible to hydrogen-deuterium (H/D) exchange when exposed to aqueous mobile phases or biological matrices. The 8-methoxy group is an aliphatic ether linkage; the carbon-deuterium bonds here are highly stable, ensuring the label remains intact throughout extraction and ionization.

-

Elimination of Isotopic Cross-Talk: Natural carbon (¹²C) contains approximately 1.1% ¹³C. Because Moxifloxacin contains 21 carbon atoms, its natural isotopic envelope produces significant M+1, M+2, and M+3 peaks. If an internal standard with only a +2 Da or +3 Da shift were used, the heavy isotopes of a highly concentrated clinical sample would "bleed" into the internal standard's detection channel. A +4 Da shift guarantees that the M+4 peak of the unlabeled drug is statistically negligible, preserving the linearity of the calibration curve at the Upper Limit of Quantification (ULOQ).

Logical flow of isotopic selection yielding a +4 Da mass shift for zero cross-talk.

Self-Validating LC-MS/MS Bioanalytical Workflow

To quantify Moxifloxacin in biological matrices (e.g., plasma or feces), the analytical protocol must be treated as a self-validating system. Every step must contain an internal check to verify that extraction efficiency and ion suppression are actively normalized by the Moxifloxacin-13CD3 internal standard.

Step-by-Step Methodology

Step 1: Matrix Aliquoting and IS Spiking Transfer 50.0 µL of human or rat plasma into a microcentrifuge tube[6]. Spike the sample with 10 µL of a working Moxifloxacin-13CD3 solution (e.g., 500 ng/mL). Causality: Spiking the IS directly into the raw matrix before any manipulation ensures that the SIL-IS undergoes the exact same protein-binding kinetics and extraction losses as the endogenous drug.

Step 2: Protein Precipitation (Extraction) Add 400 µL of cold Acetonitrile:Formic Acid (100:1, v/v) or Methanol to the sample[7],[6],. Vortex vigorously for 2 minutes. Causality: Moxifloxacin is approximately 47% bound to plasma proteins[1]. The organic solvent denatures the proteins, breaking the non-covalent drug-protein bonds, while the acidic environment ensures the fluoroquinolone remains highly soluble in the organic supernatant.

Step 3: Centrifugation and Reconstitution Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 200 µL of Mobile Phase A (e.g., Water with 0.1% Formic Acid)[6].

Step 4: Chromatographic Separation Inject 5 µL onto a reversed-phase C18 column (e.g., 5 µm, 150 x 4.6 mm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile. Causality: The acidic mobile phase protonates the secondary amine on the diazabicyclononyl ring, preventing secondary interactions with free silanols on the silica column, thereby ensuring sharp, symmetrical chromatographic peaks.

Step 5: ESI-MS/MS Detection (MRM Mode) Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

Step 6: System Self-Validation (Matrix Factor Calculation) To prove the +4 Da IS is functioning correctly, calculate the IS-normalized Matrix Factor (MF). Prepare a "post-extraction spiked" blank matrix and compare its peak area to a "neat" standard prepared in pure solvent. Validation Rule: The IS-normalized MF must fall between 0.85 and 1.15. If it does, the system self-validates that the 13CD3 label is perfectly mirroring and correcting for any matrix-induced ion suppression in the ESI source.

Step-by-step LC-MS/MS bioanalytical workflow for Moxifloxacin quantification.

References

-

Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem. Source: nih.gov. URL: 2

-

A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed. Source: nih.gov. URL: 7

-

Moxifloxacin Hydrochloride | C21H25ClFN3O4 | CID 101526 - PubChem. Source: nih.gov. URL: 3

-

Moxifloxacin Hydrochloride-13CD3 - LGC Standards. Source: lgcstandards.com. URL: 4

-

CAS 1246816-75-0 (Moxifloxacin-[13C,d3] Hydrochloride) - Stable Isotope. Source: bocsci.com. URL:

-

Moxifloxacin - Wikipedia. Source: wikipedia.org. URL:1

-

Determination of Moxifloxacin in Human Plasma and Feces by LC-MS/MS - QPS. Source: qps.com. URL: 6

-

LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed. Source: nih.gov. URL: Link

Sources

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moxifloxacin Hydrochloride | C21H25ClFN3O4 | CID 101526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Moxifloxacin Hydrochloride-13CD3 | LGC Standards [lgcstandards.com]

- 6. qps.com [qps.com]

- 7. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopically Labeled Standards in Modern Drug Development

An In-depth Technical Guide to the Isotopic Enrichment of Moxifloxacin-13CD3

In the landscape of pharmaceutical development, the precise quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1] The use of stable isotope-labeled internal standards (SIL-ISs) is the universally recognized gold standard for mass spectrometry (MS)-based bioanalytical assays, a recommendation upheld by regulatory bodies worldwide.[1][2] A SIL-IS, such as Moxifloxacin-13CD3, is an analog of the analyte where one or more atoms are replaced with a stable heavy isotope—in this case, one Carbon-13 (¹³C) and three Deuterium (²H or D) atoms.[3]

Moxifloxacin-13CD3 serves as an ideal internal standard for quantitative bioanalysis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[3][4] Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] However, its increased mass allows it to be distinguished by a mass spectrometer. The integrity of any quantitative study hinges on the quality of this internal standard, specifically its isotopic enrichment. This guide provides a detailed technical overview of the methodologies and underlying principles for determining the isotopic enrichment levels of Moxifloxacin-13CD3, designed for researchers, scientists, and drug development professionals.

Part 1: The Criticality of High Isotopic Enrichment

The fundamental assumption when using a SIL-IS is that its signal is independent of the analyte's signal. High isotopic enrichment (typically >98%) is paramount to prevent analytical complications.

-

Crosstalk and Signal Interference: The synthesis of isotopically labeled compounds is seldom perfect, resulting in a distribution of isotopologues. This includes the desired fully labeled molecule (M+4 for Moxifloxacin-13CD3), partially labeled intermediates, and residual unlabeled analyte (M). If the unlabeled Moxifloxacin content in the SIL-IS is significant, it will contribute to the analyte's signal, leading to an overestimation of the analyte's true concentration. Regulatory guidelines mandate the assessment of this crosstalk.[1]

-

Metabolic Stability of the Label: The position of the isotopic labels must be metabolically stable. Placing labels on sites prone to metabolic cleavage would result in the loss of the mass difference, rendering the standard useless. The methoxy group on Moxifloxacin is a strategic location for labeling, as it is less susceptible to common metabolic transformations compared to other positions.[6] While deuterium labels are common, there is always a potential for hydrogen exchange; thus, the inclusion of a ¹³C label adds a layer of stability.[7]

Therefore, rigorous analytical characterization to confirm isotopic enrichment is not merely a quality control step but a prerequisite for generating reliable and defensible bioanalytical data.

Part 2: Core Analytical Methodologies for Enrichment Determination

Two primary analytical techniques are employed to ascertain the isotopic enrichment of compounds like Moxifloxacin-13CD3: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly with Time-of-Flight (TOF) analyzers, is a powerful tool for determining isotopic enrichment due to its ability to resolve ions with very small mass differences.[7][8] This allows for the accurate measurement of the relative abundance of each isotopologue in the SIL-IS material.

Causality Behind the Method: The core principle is to ionize the Moxifloxacin-13CD3 and separate the resulting ions based on their mass-to-charge ratio (m/z). The high resolving power of the instrument allows for the separation of the peak corresponding to the unlabeled Moxifloxacin (M) from the labeled Moxifloxacin-13CD3 (M+4). By comparing the integrated peak areas of all relevant isotopologues and correcting for the natural isotopic abundance of elements (C, H, N, O, F), the precise isotopic enrichment can be calculated.[9][10]

Experimental Workflow for HRMS Analysis

Caption: HRMS workflow for isotopic enrichment analysis.

Detailed Protocol: LC-HRMS Method

-

Sample Preparation:

-

Accurately weigh and dissolve the Moxifloxacin-13CD3 standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution of 1 mg/mL.

-

Prepare a working solution at approximately 1 µg/mL.

-

Separately, prepare a working solution of unlabeled Moxifloxacin at the same concentration to serve as a reference.

-

-

Liquid Chromatography (LC) Separation:

-

System: UPLC (Ultra-Performance Liquid Chromatography) system.

-

Column: A sub-2 µm particle column (e.g., C18, 2.1 x 50 mm) is recommended for high-efficiency separation from any potential impurities.[5]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to elute Moxifloxacin as a sharp, symmetrical peak.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Detection:

-

System: A Q-TOF or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 100-500.

-

Resolution: Set to >40,000 FWHM to ensure baseline separation of isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms (EICs) for the monoisotopic masses of unlabeled Moxifloxacin (M), M+1, M+2, M+3, and the fully labeled M+4 peak from the Moxifloxacin-13CD3 sample analysis.[8]

-

Integrate the peak areas for each EIC.

-

The isotopic purity is calculated by taking the peak area of the M+4 ion and dividing it by the sum of the peak areas of all measured isotopologues (M to M+4).

-

This raw percentage must then be corrected for the natural isotopic contribution of all elements in the molecule, a standard feature in most mass spectrometry software.[9]

-

-

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that can determine the concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[11] For isotopic enrichment, it provides site-specific information that is highly complementary to MS data.

Causality Behind the Method: The area of an NMR signal is directly proportional to the number of nuclei contributing to it, provided the experiment is conducted under quantitative conditions (i.e., allowing for full spin-lattice relaxation).[12] For Moxifloxacin-13CD3, the labeling is on the methoxy group (-O-¹³C²H₃). In a ¹H NMR spectrum, the enrichment can be determined by measuring the decrease or disappearance of the methoxy proton signal (~4.0 ppm) relative to other non-labeled, non-exchangeable protons on the molecule (e.g., aromatic or cyclopropyl protons). The high degree of deuteration at the labeled position will cause the corresponding proton signal to be virtually absent.

Experimental Workflow for qNMR Analysis

Caption: qNMR workflow for isotopic enrichment analysis.

Detailed Protocol: ¹H qNMR Method

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Moxifloxacin-13CD3 into an NMR tube.

-

Accurately weigh and add a similar mass of a certified internal standard (e.g., maleic acid, dimethylformamide) to the same tube. The standard must have signals that do not overlap with the analyte signals.[11]

-

Add a precise volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: ¹H quantitative experiment.

-

Pulse Angle: 90°.

-

Relaxation Delay (D1): Must be set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A D1 of 30-60 seconds is typical to ensure full relaxation.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing and Analysis:

-

Apply careful phasing and baseline correction to the acquired spectrum.

-

Integrate a well-resolved, non-labeled proton signal of Moxifloxacin (e.g., a specific aromatic proton, normalized to 1H).

-

Integrate the residual signal in the methoxy region (~4.0 ppm).

-

The isotopic enrichment with respect to deuterium is calculated as: Enrichment (%) = (1 - [Area_methoxy / Area_aromatic_proton]) * 100. This calculation assumes the aromatic proton integral is set to 1.

-

The overall chemical purity can be simultaneously calculated by comparing the analyte's integral to the certified internal standard's integral.[13]

-

Part 3: Data Synthesis and Interpretation

A comprehensive Certificate of Analysis for Moxifloxacin-13CD3 will report data from orthogonal techniques. The results should be presented clearly for straightforward interpretation.

Table 1: Representative Analytical Data for a Batch of Moxifloxacin-13CD3

| Parameter | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | HRMS | ≥ 98.0% | 99.2% |

| Unlabeled Moxifloxacin | HRMS | ≤ 0.5% | 0.2% |

| Deuterium Incorporation | ¹H NMR | ≥ 99.0% (at labeled position) | > 99.5% |

| Molecular Formula | HRMS | C₂₀¹³CH₂₁D₃FN₃O₄ | Confirmed |

| Molecular Weight | HRMS | 405.45 | 405.1921 (m/z [M+H]⁺) |

Interpreting the Data:

-

Orthogonal Validation: The high degree of correlation between the HRMS and NMR results provides strong confidence in the isotopic enrichment value. MS provides the overall distribution of isotopologues, while NMR confirms the specific site of labeling and the high level of deuteration.[13]

-

Purity vs. Enrichment: It is crucial to distinguish between chemical purity and isotopic enrichment. The HPLC-UV result indicates the percentage of the material that is Moxifloxacin (labeled and unlabeled) relative to other chemical entities. The HRMS and NMR results define the percentage of the Moxifloxacin molecules that are correctly labeled with the desired heavy isotopes.

Part 4: Regulatory Context and Self-Validating Protocols

For studies intended for regulatory submission, the characterization of the SIL-IS is of utmost importance. Regulatory bodies expect a comprehensive data package for the standard.[14] The protocols described above are designed to be self-validating through the inclusion of key elements:

-

System Suitability: In the LC-MS method, injecting the unlabeled standard confirms retention time, peak shape, and instrument response before analyzing the labeled compound.

-

Use of Certified Standards: The qNMR protocol relies on a certified reference material, which provides traceability and ensures the accuracy of the purity assessment.

-

Orthogonal Methods: Employing both MS and NMR provides a cross-check on the critical quality attributes of the material. A discrepancy between the two methods would trigger an investigation, making the overall analytical system self-validating.

Conclusion

The determination of isotopic enrichment for a stable labeled internal standard like Moxifloxacin-13CD3 is a multi-faceted analytical challenge that requires robust and orthogonal methodologies. High-resolution mass spectrometry offers a precise measurement of the overall isotopologue distribution, while quantitative NMR provides invaluable site-specific information and an independent measure of purity. By employing these techniques within a rigorous, self-validating framework, researchers and drug developers can ensure the quality and integrity of their internal standards, which is the foundation for producing accurate, reliable, and defensible bioanalytical data in support of global drug development programs.

References

-

Kitson, S. L. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Borges, E. M., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

-

Kiefer, P., et al. (2017, April 7). Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis. PMC. [Link]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

-

Andersen, S., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

-

Zhang, Y., et al. (2021, February 2). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight. eScholarship. [Link]

-

Sonti, R., et al. (2012, August 30). In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments. PubMed. [Link]

-

Li, G., et al. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. PMC. [Link]

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Charles River Laboratories. [Link]

-

Gusbeth, C., et al. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

- Google Patents. (n.d.). Process for the Synthesis of Moxifloxacin Hydrochloride.

-

Enfanos. (n.d.). Absolute Quantification by qNMR. Enfanos. [Link]

-

ResearchGate. (2014, December 1). HPLC METHOD VALIDATION OF MOXIFLOXACIN. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enfanos.com [enfanos.com]

- 12. mdpi.com [mdpi.com]

- 13. omicronbio.com [omicronbio.com]

- 14. criver.com [criver.com]

Deuterated Moxifloxacin Hydrochloride: Physicochemical Profiling and Bioanalytical Applications

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacokinetics, and Mass Spectrometry

Executive Summary

Moxifloxacin is a fourth-generation, broad-spectrum fluoroquinolone antibiotic characterized by its high affinity for bacterial topoisomerases[1]. In the realm of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), achieving high-fidelity quantification of moxifloxacin in complex biological matrices is paramount. Moxifloxacin-d4 hydrochloride serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays[2].

By incorporating four deuterium atoms into the octahydro-pyrrolo[3,4-b]pyridine moiety, Moxifloxacin-d4 achieves a +4 Da mass shift[2]. As a Senior Application Scientist, I emphasize that this specific mass shift is critical: it is large enough to completely bypass isotopic cross-talk from the natural 13C isotopic envelope of the unlabeled drug, yet structurally identical enough to perfectly co-elute during reversed-phase liquid chromatography, thereby normalizing matrix effects and ionization suppression[3].

Structural and Physicochemical Properties

The physical properties of the deuterated standard closely mirror those of the unlabeled active pharmaceutical ingredient (API), driven by the nearly identical atomic radii and electronegativity of deuterium compared to protium. The primary divergence lies in the molecular mass and the resulting vibrational frequencies (the Kinetic Isotope Effect).

Quantitative Data Summary

| Physicochemical Property | Moxifloxacin HCl | Moxifloxacin-d4 HCl |

| Molecular Formula | C21H24FN3O4⋅HCl | C21H20D4FN3O4⋅HCl |

| Molecular Weight | 437.89 g/mol | 441.92 g/mol |

| Isotopic Labeling Site | N/A | Octahydro-pyrrolo[3,4-b]pyridine moiety[2] |

| Precursor Ion (ESI+) | m/z 402.1 [M+H]+ | m/z 406.2 [M+H]+ |

| Major Product Ion | m/z 384.0 | m/z 388.2 |

| Melting Point | 324–325 °C[4] | ~324–325 °C (Isotopically invariant) |

| Aqueous Solubility | ~5 mg/mL (warmed)[4] | ~5 mg/mL (warmed) |

| Appearance | Yellow crystalline powder[4] | Yellow crystalline powder |

Mechanistic Insight: The primary MRM transition involves the loss of water ( H2O , -18 Da) from the carboxylic acid group[3]. Because the deuterium labels are localized on the distant pyrrolopyridine ring, the +4 Da mass difference is perfectly preserved in the product ion (m/z 388.2 vs 384.0), ensuring high specificity during collision-induced dissociation (CID)[3].

Pharmacodynamics: Target Engagement Pathway

Moxifloxacin exerts its bactericidal activity by penetrating the bacterial cell envelope and binding directly to the ATP-binding pockets of two critical enzymes: DNA Gyrase (Topoisomerase II) and Topoisomerase IV [1]. This dual-targeting mechanism reduces the probability of resistance mutations.

Figure 1: Bactericidal mechanism of action of Moxifloxacin via topoisomerase inhibition.

Bioanalytical Application: LC-MS/MS Workflow

To quantify moxifloxacin in human plasma (e.g., during QTc interval prolongation studies), Moxifloxacin-d4 is utilized as the internal standard[3]. The workflow relies on protein precipitation followed by reversed-phase chromatography.

Figure 2: LC-MS/MS bioanalytical workflow utilizing Moxifloxacin-d4 as an internal standard.

Experimental Protocols

The following self-validating protocol is adapted from validated pharmacokinetic studies to ensure high recovery and minimal matrix interference[3].

Protocol A: Plasma Sample Preparation

Causality Note: Spiking the IS at the very beginning of the extraction ensures that any volumetric losses or degradation during sample handling affect the analyte and the IS equally, preserving the Area Ratio.

-

Aliquot: Transfer 200μL of human plasma into a clean 1.5 mL microcentrifuge tube[3].

-

IS Spiking & Precipitation: Add 200μL of 10% Trichloroacetic Acid (TCA) containing the internal standard (Moxifloxacin-d4 HCl at 5μg/mL )[3].

-

Expert Rationale: TCA is an aggressive precipitant that rapidly drops the pH. This denatures plasma proteins (preventing column clogging) while simultaneously ensuring the basic fluoroquinolone remains fully protonated and highly soluble in the aqueous phase.

-

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein aggregation.

-

Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.

-

Dilution: Extract 50μL of the clear supernatant and dilute it with 450μL of HPLC-grade distilled water[3].

-

Expert Rationale: Diluting the acidic supernatant reduces the injection solvent's elution strength, preventing peak distortion (the "solvent effect") when injected onto the LC column.

-

Protocol B: LC-MS/MS Operational Parameters

-

Chromatographic Separation:

-

Mass Spectrometry (ESI+ MRM Mode):

-

Validation Metrics: Ensure the intra- and inter-day precision (RSD) remains below 4.0%, with an accuracy range of 97.7%–106.6%[3].

Conclusion

The physical properties of Moxifloxacin-d4 HCl—specifically its isotopic stability, matching solubility profile, and distinct +4 Da mass shift—make it an indispensable tool in modern bioanalysis. By leveraging its identical chromatographic behavior alongside differential mass-to-charge transitions, researchers can achieve highly robust, matrix-independent quantification of moxifloxacin in complex biological fluids.

References

Sources

- 1. Moxifloxacin| Avelox, Avalox, Avelon, Vigamox, Moxeza; BAY12-8039; BAY12-8039; BAY 12-8039 | fluoroquinolone class of antibiotic agent | CAS# 151096-09-2 | InvivoChem [invivochem.com]

- 2. Moxifloxacin-d4 | Benchchem [benchchem.com]

- 3. The Effects of Moxifloxacin on QTc Interval in Healthy Korean Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moxifloxacin hydrochloride | 186826-86-8 [chemicalbook.com]

Whitepaper: Physicochemical Dynamics and Methanolic Solubility of Moxifloxacin Hydrochloride-13CD3

Executive Summary

In quantitative bioanalysis, the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays heavily relies on the integrity of Stable Isotope-Labeled Internal Standards (SIL-IS). Moxifloxacin Hydrochloride-13CD3 serves as the gold-standard SIL-IS for quantifying moxifloxacin—a broad-spectrum fluoroquinolone antibiotic—in biological matrices[1]. However, the physicochemical behavior of its hydrochloride salt presents unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis of the solubility of Moxifloxacin Hydrochloride-13CD3 in methanol, establishing a self-validating protocol for the preparation of high-fidelity methanolic stock solutions.

Physicochemical Profiling & Isotopic Integrity

Moxifloxacin Hydrochloride-13CD3 (Molecular Weight: 441.90 g/mol ) incorporates one Carbon-13 atom and three Deuterium atoms, yielding a +4 Da mass shift compared to the unlabelled drug[]. This specific isotopic labeling strategy ensures zero isotopic cross-talk in the MS/MS collision cell.

From a thermodynamic perspective, moxifloxacin is an amphoteric molecule. It features a carboxylic acid moiety (pKa ~6.25) and a secondary amine in the diazabicyclononane ring (pKa ~9.29)[3]. In its solid state, the drug is formulated as a hydrochloride salt to enhance aqueous solubility. However, this ionic lattice significantly alters its behavior in organic solvents. Furthermore, the compound is inherently hygroscopic and highly sensitive to ultraviolet (UV) light, necessitating strict environmental controls during handling[4].

Thermodynamic Causality: The Mechanics of Methanolic Solvation

Methanol is the preferred solvent for LC-MS/MS stock solutions due to its high volatility, low viscosity, and excellent compatibility with reversed-phase mobile phases. However, the dissolution of Moxifloxacin Hydrochloride-13CD3 in pure methanol is thermodynamically restricted.

The Solvation Barrier

The dissolution of a salt in a solvent depends on the solvent's dielectric constant and its ability to overcome the crystal lattice energy. While methanol is a polar protic solvent capable of hydrogen bonding, its dielectric constant ( ϵ≈33 ) is less than half that of water ( ϵ≈80 ). Consequently, methanol struggles to fully dissociate the MoxifloxacinH+ and Cl− ionic pairs[3].

According to pharmacopeial standards, Moxifloxacin Hydrochloride is classified as "sparingly soluble" to "slightly soluble" in methanol, which translates to a solubility limit of approximately 1 to 10 mg/mL[][5]. When researchers attempt to prepare standard 1.0 mg/mL stock solutions, they are operating near the lower kinetic boundary of this solubility threshold. Without the introduction of mechanical energy, the compound will form a persistent micro-crystalline suspension rather than a true solution.

Caption: Logical relationship between physicochemical properties and methanolic solubility.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of Moxifloxacin Hydrochloride across various solvents, highlighting the causality behind solvent selection[][5][6].

| Solvent | Dielectric Constant ( ϵ ) | Solubility Classification | Approx. Limit (mg/mL) | Mechanistic Rationale |

| Water | 80.1 | Soluble | > 5.0 | High polarity easily disrupts the HCl ionic lattice. |

| DMSO | 46.7 | Soluble | ~ 10.0 | Strong dipole moment provides excellent aprotic solvation. |

| Methanol | 32.7 | Slightly Soluble | 1.0 - 5.0 | Protic nature allows H-bonding, but lower polarity limits ion dissociation. |

| Acetone | 20.7 | Practically Insoluble | < 0.1 | Insufficient polarity to overcome the salt's lattice energy. |

Experimental Methodology: Self-Validating Preparation Protocol

To prevent systematic quantitative errors caused by incomplete dissolution, the preparation of a 1.0 mg/mL methanolic stock solution must follow a self-validating workflow. This protocol embeds physical and analytical checkpoints to guarantee absolute solvation.

Step-by-Step Protocol

-

Thermal Equilibration (Causality: Hygroscopy Prevention) Remove the Moxifloxacin HCl-13CD3 vial from -20°C storage and place it in a dark desiccator for 30 minutes to reach room temperature. Opening a cold vial in ambient air causes immediate condensation, altering the gravimetric mass and introducing water into the methanolic stock.

-

Gravimetric Aliquoting Using a calibrated microbalance, weigh exactly 1.00 mg of the SIL-IS powder into a 2.0 mL amber glass vial. Amber glass is mandatory due to the well-documented UV-light sensitivity of fluoroquinolones[4].

-

Primary Solvation Add 800 µL of HPLC-grade methanol to the vial. Do not add the full 1.00 mL immediately; leaving headspace is critical for effective fluid dynamics during mechanical agitation.

-

Mechanical Agitation (Causality: Kinetic Energy vs. Thermal Degradation) Vortex the vial at maximum speed for 60 seconds. Follow this by sonicating the vial in an ultrasonic water bath for 5 to 10 minutes. Critical Control: Maintain the bath temperature below 30°C. Excessive heat accelerates dissolution but risks thermal degradation of the fluoroquinolone core.

-

Volume Adjustment Once visually clear, add HPLC-grade methanol to bring the final volume to exactly 1.00 mL. Vortex gently to homogenize.

Caption: Self-validating workflow for methanolic dissolution of Moxifloxacin HCl-13CD3.

System Validation & Troubleshooting

Visual inspection of methanol solutions is highly subjective; micro-crystals of Moxifloxacin HCl can remain suspended and invisible to the naked eye. To make the protocol self-validating, execute the following two-tier verification:

-

Tier 1: Centrifugal Verification: Transfer a 100 µL aliquot of the prepared stock into a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The presence of a white pellet indicates incomplete dissolution, requiring further sonication of the primary stock.

-

Tier 2: LC-MS/MS Response Factor Validation: Dilute the stock solution to a working concentration (e.g., 100 ng/mL) and inject it into the LC-MS/MS alongside an unlabelled Moxifloxacin primary standard of known purity. Calculate the response factor (Peak Area / Concentration). If the SIL-IS response factor deviates by more than ±5% from the theoretical expected value, the stock solution is either incompletely dissolved or has degraded, and must be discarded.

By understanding the thermodynamic limitations of Moxifloxacin Hydrochloride in polar protic solvents, and by enforcing strict mechanical and analytical checkpoints, researchers can ensure the highest level of accuracy in their bioanalytical assays.

References

- EUROPEAN PHARMACOPOEIA 7.

- Source: researchgate.

- Source: pccarx.

- Product Information: Moxifloxacin (hydrochloride)

- Source: nih.

- CAS 1246816-75-0 (Moxifloxacin-[13C,d3] Hydrochloride)

Sources

Analytical Precision in Pharmacokinetics: A Comprehensive Guide to Moxifloxacin Hydrochloride-13CD3

Executive Summary

As drug development and therapeutic drug monitoring (TDM) advance, the demand for absolute quantification in pharmacokinetic (PK) assays requires uncompromising analytical precision. Moxifloxacin is a potent fourth-generation fluoroquinolone antibiotic used to treat severe bacterial infections[1]. To quantify it accurately in complex biological matrices without succumbing to matrix effects, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard.

As an application scientist, I have designed this whitepaper to explore the chemical identity, the mechanistic causality behind isotopic selection, and the self-validating protocols for utilizing Moxifloxacin Hydrochloride-13CD3 (CAS: 1246816-75-0) in high-throughput LC-MS/MS workflows.

Chemical Identity & Structural Significance

Moxifloxacin Hydrochloride-13CD3 is a precisely engineered isotopic variant where one naturally occurring carbon-12 is replaced by carbon-13, and three hydrogen atoms are replaced by deuterium (D3)[2]. This specific labeling strategy yields a compound that behaves identically to the target drug during extraction and chromatography but is distinctly visible to a mass spectrometer.

When preparing standard solutions, analysts must account for the salt factor. While the free base equivalent of the labeled compound has a molecular weight of 405.45 g/mol [3], the hydrochloride salt form weighs 441.90 g/mol [4]. Failing to account for this discrepancy during gravimetric weighing will result in a systematic bias in the calibration curve.

Table 1: Chemical Identifiers and Quantitative Properties

| Compound Variant | CAS Number | Molecular Formula | Molecular Weight | Application |

| Moxifloxacin Free Base | 151096-09-2 | C21H24FN3O4 | 401.43 g/mol | Active Pharmaceutical Ingredient[5] |

| Moxifloxacin Hydrochloride | 186826-86-8 | C21H24FN3O4 · HCl | 437.89 g/mol | Unlabeled Reference Standard |

| Moxifloxacin HCl-13CD3 | 1246816-75-0 | C20(13C)H22D3ClFN3O4 | 441.90 g/mol | Stable Isotope Internal Standard[4] |

The Causality of Isotopic Selection: Why 13CD3?

In LC-MS/MS method development, the choice of isotopic label dictates the trustworthiness of the assay. A common question arises: Why engineer a hybrid 13CD3 label instead of a standard D4 or D5 label? The causality is rooted in three fundamental mass spectrometry principles:

-

Eradication of Isotopic Cross-Talk: Moxifloxacin contains 21 carbon atoms, resulting in a significant natural M+1 and M+2 isotopic distribution. A mass shift of +4 Da (provided by the 13CD3 label) ensures that the natural isotopic tail of a high-concentration unlabeled drug does not artificially inflate the internal standard signal.

-

Mitigation of the Chromatographic Isotope Effect: Heavy deuteration (e.g., D8) slightly reduces the lipophilicity of a molecule due to the shorter, stronger C-D bonds compared to C-H bonds. In reversed-phase liquid chromatography (RPLC), this causes the IS to elute slightly earlier than the unlabeled analyte, exposing them to different matrix suppression zones in the electrospray ionization (ESI) source. By limiting the deuterium count to three and supplementing with a 13C atom, the +4 Da shift is achieved while maintaining exact co-elution.

-

Chemical and Metabolic Stability: The 13CD3 label is strategically synthesized onto the methoxy group (-O-13CD3)[3]. Unlike deuterium atoms placed on exchangeable amine or aromatic positions, the methoxy protons do not undergo hydrogen-deuterium (H/D) exchange in acidic mobile phases or biological matrices, preserving the integrity of the +4 Da mass shift.

Self-Validating LC-MS/MS Methodology

A robust protocol must be a self-validating system. The following methodology for quantifying Moxifloxacin in human plasma uses Moxifloxacin-13CD3 to automatically correct for extraction losses and ionization suppression.

Self-validating LC-MS/MS workflow using Moxifloxacin-13CD3 as an internal standard.

Step-by-Step Experimental Protocol

Step 1: Preparation of Working Solutions

-

Action: Dissolve Moxifloxacin Hydrochloride-13CD3 in 50% Methanol/Water to create a 1 mg/mL stock solution. Dilute to a working IS concentration of 500 ng/mL.

-

Causality: 50% Methanol prevents the compound from adsorbing to the walls of plastic microcentrifuge tubes, a common issue with highly lipophilic fluoroquinolones.

Step 2: Plasma Sample Extraction (Protein Precipitation)

-

Action: Aliquot 50 µL of human plasma into a tube. Add 10 µL of the working SIL-IS solution. Add 200 µL of ice-cold 100% Acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes.

-

Causality: Acetonitrile is chosen over methanol because it yields a tighter protein pellet and provides >90% recovery for the fluoroquinolone core. The SIL-IS, spiked before precipitation, undergoes the exact same extraction efficiency as the target analyte, self-correcting any volumetric errors.

Step 3: Chromatographic Separation

-

Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: Formic acid acts as an ion-pairing agent, improving peak shape by neutralizing secondary silanol interactions on the column, which otherwise cause severe tailing for basic compounds like moxifloxacin.

Step 4: Mass Spectrometric Detection

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

-

Causality: Positive ESI is utilized because the secondary amine in the diazabicyclononyl ring of moxifloxacin is highly basic and readily accepts a proton to form the [M+H]+ precursor ion.

Table 2: Optimized MRM Parameters

| Analyte | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Moxifloxacin | 402.2 | 384.2 | 25 | 50 |

| Moxifloxacin-13CD3 | 406.2 | 388.2 | 25 | 50 |

(Note: The primary transition represents the loss of water (-18 Da) from the carboxylic acid moiety, a highly stable and reproducible fragmentation pathway).

Pharmacodynamic Context: Mechanism of Action

To fully appreciate the necessity of accurate PK monitoring, one must understand the pharmacodynamics of the drug. Moxifloxacin is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting two critical bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.

Mechanism of action of Moxifloxacin targeting bacterial topoisomerases.

By stabilizing the DNA-enzyme cleavage complex, moxifloxacin prevents DNA replication and transcription, leading directly to bacterial cell death[1]. Because the efficacy of fluoroquinolones is concentration-dependent (specifically driven by the AUC/MIC ratio), highly precise quantification using Moxifloxacin-13CD3 ensures that administered doses maintain therapeutic levels without breaching toxicity thresholds.

Conclusion

The integration of Moxifloxacin Hydrochloride-13CD3 (CAS: 1246816-75-0) into bioanalytical workflows represents the pinnacle of quantitative rigor. By leveraging the +4 Da mass shift and the chemical stability of the methoxy-13CD3 label, analytical scientists can completely neutralize matrix suppression and extraction variability. This self-validating approach guarantees that the pharmacokinetic data driving clinical decisions is both highly accurate and fundamentally trustworthy.

References

-

Moxifloxacin-impurities Pharmaffiliates URL:[Link]

Sources

- 1. Moxifloxacin| Avelox, Avalox, Avelon, Vigamox, Moxeza; BAY12-8039; BAY12-8039; BAY 12-8039 | fluoroquinolone class of antibiotic agent | CAS# 151096-09-2 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Moxifloxacin Hydrochloride-13CD3 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

The Hidden Variables in LC-MS/MS: Stability and Integrity of Stable Isotope-Labeled Fluoroquinolones

Executive Summary

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the bedrock of data integrity. They are universally deployed to compensate for matrix effects, extraction inefficiencies, and ionization variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, a critical blind spot exists in many analytical workflows: the assumption that the SIL internal standard (IS) is inherently stable.

This whitepaper provides an in-depth technical analysis of the stability issues plaguing SIL-fluoroquinolones—a widely analyzed class of broad-spectrum antibiotics. By dissecting the mechanisms of photodegradation, isotopic scrambling, and thermal instability, this guide equips researchers with the mechanistic understanding and self-validating protocols necessary to ensure robust, reproducible bioanalytical assays.

The Bioanalytical Imperative of SIL-Fluoroquinolones

Fluoroquinolones (FQs), such as ciprofloxacin, levofloxacin, and enrofloxacin, are extensively monitored in clinical pharmacokinetics, food safety, and environmental toxicology. Because FQs are prone to severe ion suppression or enhancement in complex matrices (e.g., plasma, honey, wastewater), LC-MS/MS quantification mandates the use of method-matched calibration curves utilizing SIL internal standards like ciprofloxacin-d8 or enrofloxacin-d5[1].

The principle of isotope dilution mass spectrometry relies on the SIL-IS behaving identically to the native analyte during extraction and chromatography, while remaining mass-resolved in the mass spectrometer. If the SIL-IS undergoes degradation or loses its isotopic label during sample preparation or storage, the internal standard response fluctuates independently of the native analyte. This severs the self-validating link of the assay, leading to systemic quantification errors.

Core Mechanisms of SIL-Fluoroquinolone Instability

Photodegradation: The UV Vulnerability

Fluoroquinolones are notoriously photosensitive due to their conjugated quinolone core. When exposed to ultraviolet (UV) or natural sunlight, they undergo rapid photolytic degradation. The primary photochemical pathways involve the cleavage of the C-F bond at position 6 (defluorination) and the oxidative cleavage of the piperazine ring at position 7[2].

The reaction kinetics are highly aggressive. Under 254 nm UV irradiation, the degradation follows pseudo-first-order kinetics, with the parent fluoroquinolone undergoing rapid transformation into desethyl or desmethyl byproducts[3]. If a SIL-IS is exposed to ambient laboratory light during sample extraction, its concentration will drop, artificially inflating the calculated concentration of the native analyte.

Fig 1. Primary photodegradation pathways of stable isotope-labeled fluoroquinolones under UV.

Isotopic Scrambling and Hydrogen-Deuterium (H/D) Exchange

While 13C and 15N labels are covalently stable, deuterium (2H) labels are susceptible to Hydrogen-Deuterium (H/D) exchange. In LC-MS/MS, mobile phases heavily rely on protic solvents (water, methanol) modified with formic or acetic acid. If the deuterium atoms on the SIL-IS are located near acidic protons, exchangeable amines (like the piperazine ring), or alpha-carbons prone to keto-enol tautomerization, they will rapidly back-exchange with the hydrogen in the solvent[4].

This phenomenon causes a "mass bleed." A ciprofloxacin-d8 standard (M+8) will progressively convert to M+7, M+6, and eventually overlap with the M+0 native analyte. This isotopic interference destroys the assay's lower limit of quantification (LLOQ) and linearity.

Fig 2. Mechanism of Hydrogen-Deuterium (H/D) back-exchange leading to LC-MS/MS assay failure.

Quantitative Data: Stability Metrics

The table below synthesizes the degradation kinetics of key fluoroquinolones under various environmental stresses, highlighting the narrow window of stability during sample handling.

| Fluoroquinolone | Stress Condition | Degradation Metric / Half-Life | Primary Degradation Pathway |

| Ciprofloxacin | UV Irradiation (254 nm), pH 4–8 | t1/2 = 3.5 – 5.6 min[2] | Piperazine cleavage, Defluorination |

| Levofloxacin | UV Irradiation (254 nm), pH 4 | t1/2 ≈ 5.0 min[2] | Piperazine cleavage |

| Norfloxacin | Natural Sunlight, 42 days | 48.3% – 69.4% decomposed[5] | Photo-oxidation |

| Enrofloxacin | UV-C (253.7 nm) | Rapid desethylation[3] | ENR-to-CIP transformation |

Experimental Methodology: Validating SIL-IS Stability

To ensure trustworthiness in bioanalytical data, the stability of the SIL-IS must be proven, not assumed. The following step-by-step methodology outlines a self-validating protocol to quantify H/D exchange and photodegradation prior to assay validation.

Step 1: Preparation of Control and Test Solutions

-

Stock Preparation: Dissolve the deuterated SIL-IS (e.g., Ciprofloxacin-d8) in an aprotic solvent (e.g., 100% Acetonitrile) in an amber glass vial to a concentration of 1 mg/mL. This serves as the absolute control.

-

Working Solutions: Dilute the stock to 100 ng/mL in two separate diluents:

-

Test A (Protic/Acidic): 50:50 Methanol:Water + 0.1% Formic Acid.

-

Test B (Aprotic Control): 100% Acetonitrile.

-

Step 2: H/D Exchange Stress Test

-

Aliquot Test A and Test B into autosampler vials.

-

Incubate the vials at room temperature (22°C) and under autosampler conditions (4°C).

-

Inject the samples into the LC-MS/MS at t=0 , t=4 hours, t=24 hours, and t=72 hours.

-

Data Analysis: Monitor the Multiple Reaction Monitoring (MRM) transitions for the fully deuterated parent (e.g., M+8) and all theoretically exchanged isotopes (M+7, M+6, down to M+0).

-

Validation Criterion: The ratio of the M+8 area to the sum of all isotope areas must remain >95% over the intended storage duration.

Step 3: Photostability Stress Test

-

Prepare two identical aliquots of the SIL-IS in transparent glass vials.

-

Wrap one vial entirely in aluminum foil (Dark Control).

-

Expose the second vial to ambient laboratory fluorescent light and/or a UV light source for 6 hours.

-

Inject both samples into the LC-MS/MS.

-

Validation Criterion: The peak area of the exposed sample must be within ±5% of the dark control. The appearance of desethyl/desmethyl MRM peaks indicates active photolysis.

Best Practices & Mitigation Strategies

To safeguard the integrity of fluoroquinolone assays, scientists should implement the following structural and procedural safeguards:

-

Prioritize Heavy Isotopes over Deuterium: Whenever commercially available and economically feasible, utilize 13C and 15N labeled internal standards (e.g., Ciprofloxacin- 13C315N ). Because carbon and nitrogen form the skeletal backbone of the molecule, they are immune to solvent-mediated isotopic exchange, completely eliminating H/D exchange artifacts.

-

Strict Actinic Light Protection: Fluoroquinolone extractions must be performed under low-actinic (yellow) lighting. All stock solutions, biological samples, and final extracts must be stored in amber glass vials or opaque polypropylene tubes.

-

pH and Temperature Control: Because FQs are zwitterionic, their solubility and stability are highly pH-dependent. Maintain sample extracts at 4°C in the autosampler and store long-term biological samples at -80°C to halt hydrolytic degradation.

Sources

- 1. Quantitation of fluoroquinolones in honey using tandem mass spectrometry (LC-MS/MS): nested validation with two mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Different Lead and Cadmium Salts on the Photolytic Degradation of Two Typical Fluoroquinolones under Natural Sunlight Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Analytical Application of Moxifloxacin Hydrochloride-13CD3

Executive Summary

Moxifloxacin Hydrochloride-13CD3 is a highly specialized Stable Isotope-Labeled Internal Standard (SIL-IS) utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of moxifloxacin in complex biological matrices[1][2]. While its primary application is analytical, it shares the exact toxicological and physicochemical hazard profile of unlabeled moxifloxacin hydrochloride. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with field-proven analytical workflows, providing researchers with a comprehensive guide to both the safe handling and the methodological application of this compound.

Chemical Identity & Isotopic Rationale

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic. The 13CD3 variant incorporates one Carbon-13 atom and three Deuterium atoms, resulting in a precise +4 Da mass shift[2][3].

The Causality of Isotopic Labeling: In mass spectrometry, biological matrices (like plasma or cell lysates) cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. Because Moxifloxacin-13CD3 shares the identical chemical structure and retention time as the target analyte, it experiences the exact same matrix effects. By measuring the ratio of the unlabeled drug to the SIL-IS, researchers can mathematically cancel out matrix-induced signal variations, ensuring absolute quantitative accuracy[1]. The +4 Da mass shift is intentionally chosen to prevent cross-talk; it is large enough to avoid overlap with the natural M+4 isotopic distribution of the unlabeled drug[2].

Hazard Identification & Toxicological Causality

Despite being used in trace amounts for analytical chemistry, Moxifloxacin Hydrochloride-13CD3 requires strict adherence to safety protocols. The hazards are intrinsically linked to its pharmacological mechanism and chemical nature.

Quantitative Hazard Data Summary

| Property / Hazard | Value / GHS Classification | Mechanistic Causality / Notes |

| CAS Number | 1246816-75-0 (Labeled) 186826-86-8 (Unlabeled) | The isotopic labeling alters the molecular weight (+4 Da) but does not alter the chemical toxicity profile[3][4]. |

| Acute Toxicity (Oral) | Category 4 (H302) | Causality: While designed to inhibit bacterial DNA gyrase, high systemic doses in mammals can induce mitochondrial toxicity and oxidative stress. The human TDLo is ~22.8 mg/kg/4D[5][6]. |

| Eye Irritation | Category 2A (H319) | Causality: As a hydrochloride salt, direct ocular contact creates an acidic microenvironment. Furthermore, fluoroquinolones are phototoxic; ambient light exposure can trigger reactive oxygen species (ROS) generation in the cornea[6][7]. |

| Aquatic Toxicity | Category 3 (H412) | Causality: Synthetic fluoroquinolones resist environmental degradation. Discharge into waterways exerts selective pressure on aquatic microbiomes, disrupting ecosystems and promoting antimicrobial resistance[5][6]. |

Laboratory Safety & Exposure Mitigation

When handling the raw powder for stock solution preparation, the risk of aerosolization and subsequent inhalation or ocular contact is highest.

Engineering Controls: All weighing of the lyophilized powder must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly sealed safety goggles (to mitigate H319 risks), and a lab coat are mandatory[5][7].

Caption: Exposure routes and immediate hazard mitigation protocols for Moxifloxacin-13CD3.

Analytical Application: LC-MS/MS Protocol

The following protocol details the extraction and quantification of moxifloxacin from biological models (e.g., Hollow-Fiber Infection Models) using Moxifloxacin-13CD3 as the internal standard[1][2].

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Action: Dissolve Moxifloxacin-13CD3 powder in an 80:20 Methanol:Water solvent to achieve a concentration of 1 mg/mL[1][2].

-

Causality: The 20% aqueous fraction is critical. Moxifloxacin hydrochloride is highly polar; pure organic solvents can cause the salt to crash out of solution. The water ensures complete dissolution, while the methanol prevents bacterial growth during -20°C storage[2].

-

-

Sample Spiking:

-

Action: Aliquot 50 µL of the biological sample into a microcentrifuge tube. Spike with 10 µL of a diluted working SIL-IS solution.

-

-

Protein Precipitation (Extraction):

-

Action: Add 200 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water or pure Methanol) and vortex vigorously for 30 seconds[1].

-

Causality: The high organic content denatures plasma proteins, breaking non-covalent drug-protein binding and precipitating the proteins out of the solution to protect the UPLC column.

-

-

Centrifugation:

-

Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Isolate the clear supernatant into an autosampler vial[1].

-

-

UPLC Separation & MS/MS Detection:

-

MRM Quantitation:

-

Action: Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 402.2 → 384.2 for unlabeled Moxifloxacin, and m/z 406.2 → 388.3 for Moxifloxacin-13CD3[2].

-

Self-Validating System Checkpoints

-

Specificity Check: Inject a "Blank Matrix" (matrix with no drug and no IS). The baseline must show zero peaks at m/z 402.2 and 406.2 to prove no endogenous isobaric interference exists.

-

Linearity Check: An 8-point calibration curve must yield an R2>0.99 [1]. If the ratio of Analyte Area / IS Area deviates from linearity at high concentrations, it indicates detector saturation or severe ion suppression, requiring sample dilution.

Caption: LC-MS/MS sample preparation and MRM quantitation workflow using Moxifloxacin-13CD3.

References[4] Title: SAFETY DATA SHEET - Moxifloxacin hydrochloride | Source: Fisher Scientific | URL: Link[7] Title: Moxifloxacin Hydrochloride - Material Safety Data Sheet | Source: Santa Cruz Biotechnology | URL: Link[5] Title: Safety Data Sheet: Moxifloxacin hydrochloride | Source: Carl Roth | URL: Link[6] Title: Safety Data Sheet - Moxifloxacin hydrochloride | Source: Cayman Chemical | URL: Link[1] Title: novel ceftazidime/avibactam, rifabutin, tedizolid and moxifloxacin (CARTM) regimen for pulmonary Mycobacterium avium disease | Source: Journal of Antimicrobial Chemotherapy | URL: Link[3] Title: Moxifloxacin Hydrochloride-13CD3 | Source: LGC Standards | URL: Link[2] Title: Moxifloxacin's Limited Efficacy in the Hollow-Fiber Model of Mycobacterium abscessus Disease | Source: PMC (National Institutes of Health) | URL: Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Moxifloxacin's Limited Efficacy in the Hollow-Fiber Model of Mycobacterium abscessus Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid [lgcstandards.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Pharmacokinetic Applications of Labeled Moxifloxacin: A Technical Whitepaper

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria[1]. In the landscape of preclinical and clinical pharmacology, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens and predicting therapeutic efficacy or potential toxicity[2].

Isotopic and radiolabeling of moxifloxacin—utilizing stable isotopes (e.g., deuterium, ^13C) or radioisotopes (e.g., ^14C, ^99mTc)—provides researchers with highly sensitive, specific, and quantifiable tools to trace the drug's pharmacokinetic (PK) journey. This whitepaper details the mechanistic rationale, experimental workflows, and data interpretation paradigms for utilizing labeled moxifloxacin in advanced PK applications.

Stable Isotope-Labeled Moxifloxacin for LC-MS/MS Bioanalysis

Rationale & Causality

In mass spectrometry, the quantification of moxifloxacin from complex biological matrices (such as plasma, serum, or tissue homogenates) is frequently compromised by matrix effects. Endogenous phospholipids and proteins can cause unpredictable ion suppression or enhancement, skewing quantitative results. To establish a self-validating analytical system, stable isotope-labeled moxifloxacin (e.g., Moxifloxacin-d4 or ^13C-Moxifloxacin) is employed as an internal standard (IS)[3][4]. Because the labeled IS shares identical physicochemical properties and chromatographic elution times with the endogenous analyte, it experiences the exact same matrix ionization effects. By calculating the ratio of the analyte to the IS, the system perfectly normalizes the MS response, ensuring absolute quantitative accuracy regardless of sample variance[5].

Protocol: Multiplex Isotope-Dilution LC-MS/MS Workflow

This protocol outlines the therapeutic drug monitoring (TDM) of moxifloxacin using isotope dilution[3][4].

-

Preparation of Working Solutions: Dissolve moxifloxacin hydrochloride-^13C_1-d_3 (or d4) in distilled water with 20 mM acetate to create the IS stock. Dilute to a working concentration (e.g., 2.5 mg/L)[3][4].

-

Sample Spiking: Aliquot 50 µL of human plasma/serum into a microcentrifuge tube. Add 10 µL of the labeled IS working solution. Causality: Early addition of the IS before any extraction ensures it accounts for volumetric losses or degradation during all subsequent sample preparation steps.

-

Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., 20% trichloroacetic acid in methanol-acetonitrile 20:80 v/v)[3]. Vortex vigorously for 30 seconds to denature plasma proteins and release protein-bound moxifloxacin.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

-

Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 or zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column[5]. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

-

MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). Normalize the moxifloxacin peak area to the stable isotope-labeled IS peak area to calculate the final concentration[5].

Workflow for Isotope-Dilution LC-MS/MS quantification of Moxifloxacin.

Carbon-14 (^14C) Labeled Moxifloxacin for ADME and Mass Balance

Rationale & Causality

Regulatory guidelines require comprehensive mass balance and metabolite profiling for new drug formulations. ^14C-labeled moxifloxacin, typically synthesized with the radiolabel at position 3 of the quinolone ring system[6], allows researchers to trace the parent drug and all its metabolites irrespective of structural modifications. Moxifloxacin is primarily metabolized via Phase II pathways into an N-sulfate conjugate and an acyl glucuronide[2][7]. By measuring total radioactivity via liquid scintillation counting (LSC) or whole-body autoradiography (WBA), scientists can achieve a 100% stoichiometric recovery of the administered dose, validating the completeness of the excretion data[1].

Protocol: Tissue Distribution and Mass Balance in Rat Models

-

Dosing: Administer a single oral or intravenous dose of ^14C-moxifloxacin to Wistar rats[1].

-

Excreta Collection: House animals in metabolic cages. Collect urine and feces at predetermined intervals (0-24h, 24-48h, etc.) to evaluate excretion pathways. Causality: Segregating excreta allows researchers to pinpoint metabolic clearance routes. The N-sulfate metabolite is found in both urine and feces, whereas the acyl glucuronide is restricted to plasma and urine[2].

-

Tissue Harvesting: At specific time points (e.g., 0.5, 1, 2, 4, 8 hours), euthanize a subset of animals. Harvest target tissues (lungs, liver, kidneys)[1].

-

Homogenization & LSC: Weigh and homogenize the tissues. Mix aliquots with a scintillation cocktail and measure radioactivity using a liquid scintillation counter to calculate the tissue-to-plasma concentration ratios[1].

ADME and Phase II metabolic pathway of 14C-labeled Moxifloxacin.

Technetium-99m (^99mTc) Labeled Moxifloxacin for Infection Imaging

Rationale & Causality

Differentiating sterile inflammation from active bacterial infection is a persistent clinical challenge. Moxifloxacin can be radiolabeled with ^99mTc to create an infection-specific imaging agent[8][9]. Because moxifloxacin specifically targets bacterial DNA gyrase and topoisomerase IV, the ^99mTc-moxifloxacin complex accumulates selectively at the site of live bacterial infection (e.g., Streptococcus pneumoniae or Staphylococcus aureus foci) rather than in areas of sterile inflammation[8][9]. The 140-keV γ-rays emitted by ^99mTc are ideal for Single-Photon Emission Computed Tomography (SPECT) imaging, providing real-time in vivo biodistribution data without the need for invasive biopsies[10].

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the core pharmacokinetic parameters of moxifloxacin derived from labeled and non-labeled bioanalytical studies[2][4].

| Pharmacokinetic Parameter | Value / Description | Clinical / Experimental Significance |

| Absolute Bioavailability | 82% – 91% (Oral) | Highly efficient oral absorption; comparable to IV administration[2]. |